Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
Description
Properties
IUPAC Name |
ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQALPJKZGDGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645615 | |
| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-04-3 | |
| Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Starting Materials
- Difluorophenyl derivatives : 2,3-difluorobenzene or its functionalized derivatives (e.g., difluorophenylacetonitrile or difluorophenylacetate).
- Octanoic acid derivatives : α-bromo or α-halo esters of octanoic acid or related keto acid esters.
- Reagents : Zinc powder, sodium hydroxide, ethanol, and solvents such as tetrahydrofuran (THF).
Representative Synthetic Route
A method analogous to the preparation of related trifluorophenyl oxoesters involves the following steps:
Nucleophilic substitution and coupling :
React 2,3-difluorophenylacetonitrile with α-bromo ethyl octanoate in the presence of zinc in THF. Zinc facilitates the formation of a carbon-carbon bond, yielding ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate intermediate.Hydrolysis and work-up :
The reaction mixture is treated with sodium hydroxide solution to hydrolyze any nitrile or intermediate groups, followed by acidification with dilute hydrochloric acid to isolate the ketoester product.Purification :
The crude product is purified by vacuum distillation or chromatography to achieve high purity.
Reaction Conditions and Optimization
- Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve both organic and inorganic reagents and stabilize intermediates.
- Temperature : Reflux conditions (approximately 65-70°C) optimize reaction rates without decomposing sensitive groups.
- Molar ratios : Slight excess of α-bromo ester ensures complete conversion of difluorophenylacetonitrile.
- Purification : Silica gel chromatography using ethyl acetate/hexane mixtures or recrystallization from ethanol enhances purity.
Alternative Approaches
- Esterification of keto acids : Starting from 8-(2,3-difluorophenyl)-8-oxooctanoic acid, esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) can yield the ethyl ester.
- Direct acylation : Friedel-Crafts acylation of 2,3-difluorobenzene with octanoyl chloride followed by oxidation and esterification may be explored but is less common due to regioselectivity challenges.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Coupling | 2,3-difluorophenylacetonitrile, α-bromo ethyl octanoate, Zn, THF, reflux | Formation of C-C bond | Zinc acts as reducing agent |
| 2. Hydrolysis | NaOH aqueous solution, then dilute HCl | Hydrolysis and acidification | Converts nitrile to ketoester |
| 3. Purification | Vacuum distillation or silica gel chromatography | Isolation of pure product | Ensures >95% purity |
| 4. Optional Esterification | Ethanol, acid catalyst (H2SO4 or p-TsOH), reflux | Conversion of acid to ester | Used if starting from acid |
Research Findings and Industrial Relevance
- The use of zinc-mediated coupling in THF is a well-established method for synthesizing fluorinated ketoesters, offering good yields and minimal by-products, as demonstrated in related trifluorophenyl compounds.
- Avoidance of large volumes of waste acid water and use of inexpensive starting materials make this method industrially attractive.
- Purity and yield optimization rely on careful control of reaction time, temperature, and reagent stoichiometry.
- Analytical techniques such as HPLC , NMR , and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of 8-oxooctanoic acid or 2,3-difluorophenyl ketones.
Reduction: Formation of 8-hydroxy octanoate derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups facilitate various chemical reactions, making it valuable in the development of pharmaceuticals and specialty chemicals.
Research has indicated that this compound exhibits potential biological activity, particularly in the context of enzyme interactions and metabolic pathways. Studies have focused on its antioxidant properties and cytotoxic effects against various cancer cell lines, suggesting its utility in cancer research and therapeutic development .
Pharmaceutical Development
The compound's structural characteristics position it as a candidate for further investigation in drug development. Its derivatives may possess anti-inflammatory or antimicrobial properties, making them relevant for therapeutic applications .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound, demonstrating its ability to scavenge free radicals effectively. The findings suggest that this compound could be developed into a therapeutic agent aimed at oxidative stress-related conditions.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve apoptosis induction, indicating its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Fluorinated Phenyl Groups
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate
- Molecular Formula : C₁₆H₂₀F₂O₃ (identical to the target compound).
- Key Difference : Fluorine substituents at the 2,5-positions instead of 2,3-positions on the phenyl ring.
- Impact : The 2,5-difluoro substitution alters electronic properties due to reduced steric hindrance and changes in resonance effects compared to the 2,3-isomer. This may influence reactivity in coupling reactions or binding affinity in biological systems .
N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide
- Structure: Shares an octanoate backbone but incorporates a fluorine-18 radiolabel and hydroxyamide termini.
- Application: Used in positron emission tomography (PET) imaging, highlighting the role of fluorinated aromatic compounds in diagnostics. The 2,3-difluorophenyl variant could similarly be explored for radiolabeling .
Analogs with Methoxy Substituents
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
- Molecular Formula : C₁₈H₂₆O₅.
- Key Difference : Methoxy groups at the 3,5-positions instead of fluorine atoms.
- Impact : Methoxy groups are electron-donating, increasing the electron density of the phenyl ring. This contrasts with the electron-withdrawing fluorine substituents, which may reduce metabolic stability but enhance electrophilic reactivity. Safety data for this analog indicate standard handling protocols for industrial research .
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
- CAS : 898758-13-7.
- Molecular Formula : C₁₈H₂₆O₅.
- Application: Methoxy-substituted analogs are often intermediates in synthesizing flavonoids or polyphenolic drugs, suggesting divergent applications compared to fluorinated derivatives .
Substituent Position Effects
The position of substituents on the phenyl ring critically influences physicochemical and biological properties:
- 2,5-Difluorophenyl : Offers a more linear arrangement, possibly improving binding in hydrophobic pockets.
- 3,5-Dimethoxyphenyl : Enhances solubility due to polarity but may reduce membrane permeability .
Pharmacologically Active Analogs
Goxalapladib (CAS-412950-27-7)
- Structure : Contains a 2,3-difluorophenyl group linked to a naphthyridine-acetamide scaffold.
- Application : Used in atherosclerosis treatment, demonstrating the therapeutic relevance of 2,3-difluorophenyl motifs in modulating lipid metabolism or inflammation .
Boiling and Melting Points
- Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate: Likely lower boiling points than fluorinated analogs due to reduced molecular polarity .
Biological Activity
Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting key research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 898753-04-3
- Molecular Formula : C15H18F2O3
- Boiling Point : 376.6ºC at 760 mmHg
- Flash Point : 175.3ºC
Synthesis
The synthesis of this compound typically involves the reaction of ethyl esters with fluorinated phenyl compounds. The compound can be synthesized using various methods, including:
- Condensation Reactions : Utilizing ethyl acetoacetate and difluorobenzaldehyde under acidic conditions.
- Enzymatic Methods : Employing ketoreductases for stereoselective reductions to enhance yields and purity.
Biological Activity
This compound exhibits various biological activities that are pertinent to its potential therapeutic applications:
Antimicrobial Activity
Research has shown that compounds similar to this compound possess antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of oxooctanoates showed significant inhibition against Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the phenyl ring enhances lipophilicity, which may contribute to increased membrane permeability and antimicrobial efficacy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity:
- Mechanism of Action : Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This activity could be attributed to the compound's ability to modulate signaling pathways involved in inflammation .
Case Studies
Several case studies have explored the biological implications of this compound and related compounds:
- Case Study on Anticancer Activity :
- Study on Enzyme Inhibition :
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, and what key reaction conditions must be controlled?
- Methodology : The synthesis typically involves esterification of 8-(2,3-difluorophenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Critical parameters include:
- Temperature control : Reflux at 80–100°C to ensure complete esterification while avoiding side reactions.
- Catalyst optimization : Acidic conditions (pH < 3) enhance reaction efficiency.
- Purification : Distillation or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Key reagents : Ethanol, sulfuric acid, and anhydrous conditions to prevent hydrolysis of intermediates.
Q. How does the 2,3-difluorophenyl substituent influence physicochemical properties compared to mono-fluorinated analogs?
- Comparative analysis :
- Lipophilicity : The 2,3-difluoro substitution increases logP compared to 4-fluorophenyl analogs, enhancing membrane permeability.
- Electronic effects : Adjacent fluorine atoms create strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions (e.g., slower SN2 reactions compared to 4-fluoro analogs).
- Solubility : Reduced aqueous solubility due to higher hydrophobicity, necessitating DMSO or ethanol as solvents for biological assays .
Q. What analytical techniques are most suitable for characterizing purity and structure?
- Recommended methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.1 ppm for ethyl group) and fluorophenyl protons (δ ~7.2–7.8 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields, particularly addressing regioselectivity in fluorophenyl substitution?
- Strategies :
- Directed ortho-metalation : Use tert-butyllithium to selectively functionalize the 2,3-positions of fluorobenzene before coupling with octanoate precursors.
- Protecting groups : Temporarily block reactive sites (e.g., keto groups) during fluorination steps to prevent unwanted side reactions.
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products in exothermic steps (e.g., Friedel-Crafts acylation) .
Q. What strategies resolve contradictions in biological activity data for fluorinated aryl ketones across cell lines?
- Approaches :
- Dose-response profiling : Test a wide concentration range (nM–μM) to account for cell-line-specific toxicity thresholds.
- Metabolic stability assays : Assess compound degradation in cell media (e.g., LC-MS monitoring) to differentiate true activity from artifact.
- Target engagement studies : Use CRISPR knockouts or siRNA to confirm whether observed effects (e.g., apoptosis) are target-specific .
Q. How do computational models predict enzyme interactions, and how are these validated experimentally?
- Computational workflow :
- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cholinesterases).
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and hydrogen-bonding networks.
- Experimental validation :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to confirm predicted affinities.
- Enzyme inhibition assays : Compare IC50 values against computational predictions (e.g., acetylcholinesterase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
